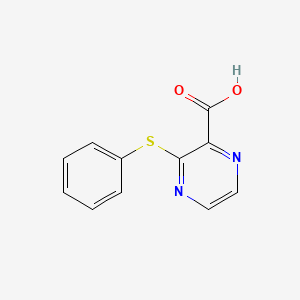

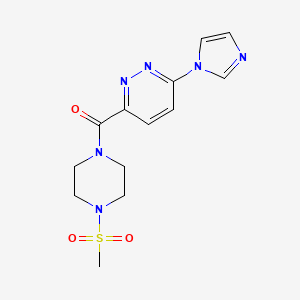

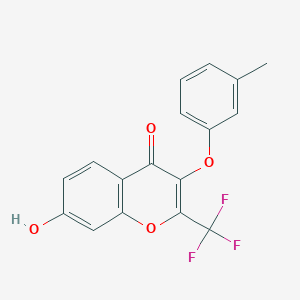

![molecular formula C14H10N2O3 B2527146 methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 113247-36-2](/img/structure/B2527146.png)

methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is a compound that belongs to the class of pyridoindoles, which are heterocyclic compounds containing a pyridine ring fused to an indole system. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridoindole derivatives can be achieved through various methods. For instance, the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2 leads to the formation of a cycloplatinated product, which can further react with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene to give various compounds. In particular, the reaction with phenylacetylene and subsequent reaction with ethanol yields a carbene complex, indicating the versatility of indole derivatives in forming complex structures . Additionally, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, showcasing another synthetic route for pyridoindole compounds .

Molecular Structure Analysis

The molecular structure of pyridoindole derivatives can be complex, as demonstrated by the X-ray structure determination of the cycloplatinated indole derivative, which revealed metallation to platinum via the C3 carbon of the indole nucleus, chelated to the metal via the pyridine nitrogen atom . This indicates that the pyridoindole core can serve as a ligand in coordination chemistry, forming stable complexes with metals.

Chemical Reactions Analysis

Pyridoindole derivatives can undergo a variety of chemical reactions. For example, the aforementioned cycloplatinated indole derivative can react with different neutral ligands, leading to the displacement of DMSO and the formation of new compounds . The reactions of methyl 3-amino-1H-indole-2-carboxylates with different reagents result in the formation of various 5H-pyrimido[5,4-b]indole derivatives, which can further participate in alkylation reactions at nitrogen or sulfur atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindole derivatives can vary widely depending on the substituents and functional groups present in the molecule. For instance, the introduction of a methoxycarbonyl group at the 4-position of 5H-pyrido[4,3-b]indole derivatives can be achieved through 1-hydroxyindole chemistry, suggesting that the functionalization of the pyridoindole core can be tailored to achieve desired properties . Furthermore, the cytotoxic properties of 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles have been evaluated, indicating that the substitution pattern on the pyridoindole core can significantly influence biological activity .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Applications

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives have been explored for their potential in treating diabetes. Choudhary et al. (2011) synthesized derivatives such as DM3, DM4, and DM5, which were tested for in vivo antidiabetic activity in rats. Compound DM5 demonstrated significant antidiabetic properties, showing the potential of these compounds in diabetes management (Choudhary et al., 2011).

Fluorescence Studies

The β-carboline class, including 3-formyl-9H-pyrido[3,4-b]indole, has been studied for its fluorescence properties. Devi and Singh (2022) explored β-carboline C-3 substituted MBH adducts for their fluorescent characteristics, assessing the effects of contact time, solvent system, concentration, and substituents on these properties (Devi & Singh, 2022).

Antifilarial Chemotherapy

Compounds derived from methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate have been investigated for their macrofilaricidal activity. Srivastava et al. (1999) synthesized and tested various derivatives against Acanthoeilonema viteae, with some compounds showing over 90% micro- or macrofilaricidal activity or sterilization of female worms, suggesting their potential use in antifilarial chemotherapy (Srivastava et al., 1999).

Analytical Applications in Food Science

The beta-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, have been identified as constituents in thermally processed meat, potentially playing a role in diseases like Parkinson's and cancer. Crotti et al. (2010) used LC-MS/MS for their detection and quantification in food, highlighting their significance in food safety and public health studies (Crotti et al., 2010).

MALDI/TOF-MS Applications

Beta-carboline alkaloids, including compounds like 9H-pyrido[3,4-b]indole, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Nonami et al. (1997) demonstrated their effectiveness for analyzing proteins and sulfated oligosaccharides, providing a new approach for mass spectrometric analysis in biochemistry and molecular biology (Nonami et al., 1997).

Wirkmechanismus

Target of Action

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The primary targets of indole derivatives are often various types of cells, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in the cells . These changes can result in the treatment of different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may influence a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-19-14(18)11-6-9-8-4-2-3-5-10(8)16-13(9)12(7-17)15-11/h2-7,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPDYIWLMBBKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)

![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)